molecular formula C20H22ClN3O2 B5545366 methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate

methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate

Cat. No.: B5545366
M. Wt: 371.9 g/mol
InChI Key: CTNPQWYPALEBDS-HYARGMPZSA-N
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Description

Methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1400546 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H22ClN3O2C_{20}H_{22}ClN_3O_2, with a molecular weight of approximately 367.85 g/mol. Its structure features a piperazine ring, which is known for enhancing bioactivity in various pharmacological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives containing piperazine exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluated the antimicrobial efficacy of synthesized compounds against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated that compounds with the piperazine moiety displayed zones of inhibition ranging from 9 to 20 mm, comparable to conventional antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro assays using human cancer cell lines have shown that this compound exhibits significant cytotoxicity.

  • Research Findings : In a study involving Ehrlich’s ascites carcinoma (EAC) cells, the compound demonstrated an IC50 value indicating potent cytotoxic activity. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Receptor Interaction : It is hypothesized that the piperazine ring enhances binding affinity to specific receptors, which may mediate its therapeutic effects .

Research Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityTest Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusZone of inhibition: 9-20 mm
CytotoxicityEAC cellsIC50 value indicating potency
Enzyme InhibitionVarious bacterial enzymesInhibition observed

Properties

IUPAC Name

methyl 4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-26-20(25)18-6-2-16(3-7-18)14-22-24-12-10-23(11-13-24)15-17-4-8-19(21)9-5-17/h2-9,14H,10-13,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPQWYPALEBDS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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